molecular formula C19H22F3N3O3 B10836917 N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide

N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B10836917
M. Wt: 397.4 g/mol
InChI Key: FJEJHTFPLBTMLO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of “US9206139, 5” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

Chemical Reactions Analysis

“US9206139, 5” undergoes several types of chemical reactions:

Scientific Research Applications

“US9206139, 5” has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the inhibition of metalloproteinases and the development of new inhibitors.

    Biology: The compound is utilized to investigate the role of aggrecanases in cartilage degradation and to develop potential therapeutic agents for osteoarthritis.

    Medicine: It serves as a lead compound in the development of drugs aimed at treating cartilage-related disorders.

Mechanism of Action

The mechanism of action of “US9206139, 5” involves the inhibition of aggrecanase enzymes, specifically ADAMTS-4 and ADAMTS-5. The compound binds to the active site of these enzymes, preventing them from cleaving aggrecan and thereby reducing cartilage degradation. This inhibition is crucial in the context of osteoarthritis, where excessive aggrecanase activity leads to the breakdown of cartilage .

Properties

Molecular Formula

C19H22F3N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C19H22F3N3O3/c1-17(2,9-11-3-5-13(6-4-11)19(20,21)22)14(26)23-10-18(12-7-8-12)15(27)24-16(28)25-18/h3-6,12H,7-10H2,1-2H3,(H,23,26)(H2,24,25,27,28)/t18-/m0/s1

InChI Key

FJEJHTFPLBTMLO-SFHVURJKSA-N

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC[C@@]2(C(=O)NC(=O)N2)C3CC3

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NCC2(C(=O)NC(=O)N2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.